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Compound of Interest

Compound Name: 2-Iodo-2-methylbutane

Cat. No.: B1604862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-
2-methylbutane (tert-amyl iodide), a key organohalogen compound. The information

presented herein is essential for its identification, characterization, and application in synthetic

chemistry and drug development. This document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Molecular Structure and Properties
IUPAC Name: 2-Iodo-2-methylbutane

Synonyms: tert-Amyl iodide, Butane, 2-iodo-2-methyl-

CAS Number: 594-38-7[1]

Molecular Formula: C₅H₁₁I[1][2]

Molecular Weight: 198.05 g/mol [1][2][3]

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Iodo-2-methylbutane,

organized for clarity and comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Iodo-2-methylbutane, the predicted ¹H and ¹³C NMR data are presented

below. These predictions are based on established principles of NMR spectroscopy and data

from analogous structures.

Table 1: Predicted ¹H NMR Data for 2-Iodo-2-methylbutane (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.8 - 2.0 Quartet 2H -CH₂-

~1.7 - 1.9 Singlet 6H 2 x -CH₃ (on C-I)

~0.9 - 1.1 Triplet 3H -CH₃ (of ethyl)

Table 2: Predicted ¹³C NMR Data for 2-Iodo-2-methylbutane (Solvent: CDCl₃, Reference:

TMS)

Chemical Shift (δ, ppm) Carbon Type Assignment

~40 - 50 Quaternary -C-I

~35 - 45 Methylene -CH₂-

~30 - 40 Methyl 2 x -CH₃ (on C-I)

~8 - 15 Methyl -CH₃ (of ethyl)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

expected IR absorption bands for 2-Iodo-2-methylbutane are listed below, based on

characteristic frequencies for alkyl halides.

Table 3: Key IR Absorption Bands for 2-Iodo-2-methylbutane
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Wavenumber (cm⁻¹) Intensity Vibration Type

2975 - 2845 Strong C-H stretch (alkane)

1470 - 1365 Medium C-H bend (alkane)

600 - 500 Strong C-I stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected major fragments for 2-Iodo-2-methylbutane upon electron

ionization are detailed below.

Table 4: Major Mass Spectrometry Fragments for 2-Iodo-2-methylbutane

m/z Ratio Proposed Fragment Ion Significance

198 [C₅H₁₁I]⁺ Molecular Ion (M⁺)

127 [I]⁺ Iodine cation

71 [C₅H₁₁]⁺ (tert-amyl cation) Loss of Iodine radical

43 [C₃H₇]⁺ (isopropyl cation)
Fragmentation of the alkyl

chain

29 [C₂H₅]⁺ (ethyl cation)
Fragmentation of the alkyl

chain

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid alkyl

halides like 2-Iodo-2-methylbutane.

NMR Spectroscopy
Sample Preparation: A small amount of 2-Iodo-2-methylbutane is dissolved in a deuterated

solvent, typically deuterated chloroform (CDCl₃).
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Internal Standard: A small quantity of tetramethylsilane (TMS) is added as an internal

standard for chemical shift referencing (0 ppm).

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR

spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-

decoupled spectra are typically acquired to simplify the spectrum to single lines for each

unique carbon atom.

IR Spectroscopy
Sample Preparation (Liquid Film): A drop of neat 2-Iodo-2-methylbutane is placed between

two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer.

The spectrum is recorded by passing a beam of infrared radiation through the sample. A

background spectrum of the clean salt plates is typically recorded first and subtracted from

the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Iodo-2-methylbutane is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

GC Separation: A small volume of the solution is injected into the gas chromatograph, where

the compound is vaporized and separated from any impurities on a capillary column.

MS Analysis: As the 2-Iodo-2-methylbutane elutes from the GC column, it enters the mass

spectrometer.

Ionization: The molecules are ionized, typically by electron impact (EI), which causes

fragmentation.

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected,

generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic identification of an

unknown compound, culminating in the characterization of 2-Iodo-2-methylbutane.
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Caption: Workflow for the spectroscopic identification of 2-Iodo-2-methylbutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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